molecular formula C11H11NO3 B8454295 3-Cyano-5-ethyl-4-methoxybenzoic acid

3-Cyano-5-ethyl-4-methoxybenzoic acid

Cat. No.: B8454295
M. Wt: 205.21 g/mol
InChI Key: ZDWWZZVGUJEAPH-UHFFFAOYSA-N
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Description

3-Cyano-5-ethyl-4-methoxybenzoic acid is a substituted benzoic acid derivative with a cyano group (-CN) at position 3, an ethyl group (-C₂H₅) at position 5, and a methoxy group (-OCH₃) at position 4. Its molecular formula is estimated as C₁₁H₁₁NO₃, with a molecular weight of ~205 g/mol. The compound’s electronic and steric properties are influenced by the combination of electron-withdrawing (cyano) and electron-donating (methoxy, ethyl) substituents.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-cyano-5-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C11H11NO3/c1-3-7-4-8(11(13)14)5-9(6-12)10(7)15-2/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

ZDWWZZVGUJEAPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 3-cyano-5-ethyl-4-methoxybenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Reference
This compound 3-CN, 5-C₂H₅, 4-OCH₃ C₁₁H₁₁NO₃ ~205 Cyano (EWG↑), ethyl (EDG↑), methoxy (EDG↓ para to COOH); net acidity likely intermediate N/A
3-Chloro-5-hydroxy-4-methoxybenzoic acid 3-Cl, 5-OH, 4-OCH₃ C₈H₇ClO₄ 202.59 Chloro (EWG↑), hydroxy (EWG↑/H-bonding), methoxy (EDG↓); higher polarity and acidity
3-Borono-4-methylbenzoic acid 3-B(OH)₂, 4-CH₃ C₈H₉BO₄ 179.97 Borono (unique reactivity), methyl (EDG↑); lower acidity, potential for cross-coupling
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 4-OH, 3-OCH₃, 5-NO₂ C₈H₇NO₆ 213.14 Nitro (EWG↑↑), hydroxy (H-bonding); strongest acidity, possible instability

Key Observations :

  • Acidity: The cyano group at position 3 (meta to COOH) is a strong electron-withdrawing group (EWG), increasing acidity. However, the methoxy group at position 4 (para to COOH) donates electrons via resonance, reducing acidity. The ethyl group (position 5) is weakly electron-donating, further moderating acidity. Compared to 3-chloro-5-hydroxy-4-methoxybenzoic acid , the target compound likely has lower acidity due to the absence of a hydroxy group (strong EWG/H-bond donor).
  • Solubility: The ethyl group may reduce water solubility compared to hydroxy-substituted analogs (e.g., ), while the cyano group could enhance solubility in polar aprotic solvents.

Preparation Methods

Lithium Hydroxide-Mediated Ester Hydrolysis

The most direct route to 3-cyano-5-ethyl-4-methoxybenzoic acid involves the hydrolysis of methyl 3-cyano-5-ethyl-4-methoxybenzoate. This method, detailed in patent US8367843B2, employs lithium hydroxide (LiOH) in a tetrahydrofuran (THF)-water solvent system. The reaction proceeds under mild conditions (room temperature, 6–12 hours) to achieve near-quantitative conversion.

Reaction Conditions:

  • Substrate: Methyl 3-cyano-5-ethyl-4-methoxybenzoate (480 mg)

  • Solvent: THF (6 mL) and water (3 mL)

  • Base: LiOH (2 equivalents)

  • Temperature: 25°C

  • Yield: >95%

The mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, followed by proton transfer and elimination of methanol. This method is favored for its simplicity and high yield, though it requires prior synthesis of the methyl ester intermediate.

Multistep Synthesis via Nitro Reduction and Cyanation

Sandmeyer Reaction for Cyano Group Introduction

A modular approach, adapted from US6613930B2, involves introducing the cyano group via a Sandmeyer-type reaction on an aminobenzoic acid precursor. This method is advantageous for synthesizing derivatives with varied substituents.

Stepwise Functionalization

  • Nitro Group Reduction:

    • Substrate: 5-Ethyl-4-methoxy-3-nitrobenzoic acid

    • Reducing Agent: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    • Conditions: 50–60°C, 4–6 hours

    • Product: 3-Amino-5-ethyl-4-methoxybenzoic acid

  • Diazotization and Cyanation:

    • Diazotizing Agent: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C

    • Cyanide Source: Copper(I) cyanide (CuCN) or potassium cyanide (KCN)

    • Conditions: 0–5°C, 1–2 hours

    • Yield: 70–85%

Mechanistic Insights:
The amine group is converted to a diazonium salt, which undergoes nucleophilic displacement by cyanide ions. Regioselectivity is ensured by the electron-donating methoxy group, which directs substitution to the meta position relative to the carboxylic acid.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Ester HydrolysisLiOH-mediated hydrolysis>95%High yield, simple setupRequires ester precursor
Sandmeyer CyanationNitro reduction → Diazotization → CN⁻70–85%Modular for derivativesMultistep, sensitive intermediates
Halogen-Cyanide ExchangeHalogenation → CuCN displacement60–75%Applicable to halogenated substratesLower yield, harsh conditions

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Ester Hydrolysis: THF-water mixtures (2:1 v/v) optimize solubility and reaction rate. Elevated temperatures (40–50°C) reduce reaction time to 2–4 hours without compromising yield.

  • Sandmeyer Reaction: Maintaining temperatures below 5°C prevents diazonium salt decomposition. Acetonitrile as a co-solvent improves cyanide ion availability.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic systems, boosting cyanation yields to 80%.

  • Microwave Assistance: In related syntheses (e.g., 3-cyano-4-ethoxybenzoic acid), microwave irradiation reduces reaction times from hours to minutes .

Q & A

Q. How can researchers optimize the synthesis of 3-Cyano-5-ethyl-4-methoxybenzoic acid to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Prioritize high-purity starting materials, such as substituted benzoic acid derivatives, to minimize side reactions. For example, trifluoromethoxy or iodo substituents (as seen in analogous compounds) can influence reaction pathways .
  • Condition Optimization : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., Pd for coupling reactions) to optimize cyano and ethyl group introduction. Monitor intermediates via TLC or HPLC .
  • Purification : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures to isolate the target compound. Purity can be confirmed via melting point analysis and NMR .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy at C4, cyano at C3). Compare chemical shifts with similar compounds, such as 3-fluoro-5-iodo-4-methoxybenzoic acid (δ\delta ~7.5 ppm for aromatic protons) .
  • FT-IR Analysis : Identify functional groups via characteristic peaks: C≡N stretch (~2200 cm1^{-1}), carboxylic acid O-H (~2500-3000 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, referencing databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density maps, identifying electrophilic centers (e.g., carboxy or cyano groups). Compare with analogs like 3-chloro-5-(trifluoromethoxy)benzoic acid to predict regioselectivity .
  • Transition State Analysis : Simulate reaction pathways for nucleophilic attack (e.g., hydrolysis of cyano to amide) using software like Gaussian. Assess activation energies to determine kinetic feasibility .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvent impacts on reactivity, such as acetonitrile vs. water .

Q. What strategies resolve contradictions in biological activity data of benzoic acid derivatives in enzyme inhibition studies?

Methodological Answer:

  • Dose-Response Curves : Perform IC50_{50} assays across multiple concentrations to validate inhibitory potency. For example, discrepancies in IC50_{50} values may arise from assay conditions (pH, temperature) .
  • Structural-Activity Relationships (SAR) : Corrogate substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy) with activity data from analogs like 4-hydroxy-3-methoxy-5-nitrobenzoic acid .
  • Crystallographic Studies : Resolve binding mode ambiguities via X-ray diffraction of enzyme-ligand complexes, as demonstrated for similar thiazole derivatives .

Q. How does the electronic nature of substituents influence the acid dissociation constant (pKa) of this compound?

Methodological Answer:

  • Hammett Analysis : Calculate substituent constants (σ\sigma) for cyano (σmeta\sigma_{meta} = +0.56) and methoxy (σpara\sigma_{para} = -0.27) to predict pKa shifts. Compare experimental pKa (via potentiometric titration) with theoretical values .
  • pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–14) to correlate protonation states with bioavailability, referencing studies on 3-hydroxy-4-methoxybenzoic acid .

Q. What are the key considerations in designing solubility and stability studies for this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to varied temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–3 months. Monitor degradation via HPLC, referencing protocols for 3-borono-4-methylbenzoic acid .
  • Simulated Biological Fluids : Assess solubility in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). Use surfactants (e.g., Tween-80) to enhance dissolution if needed .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines, using UV-Vis spectroscopy to detect photooxidation products .

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